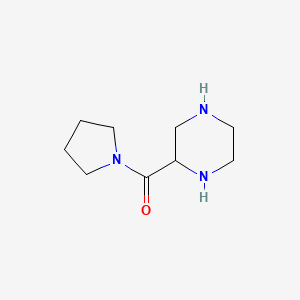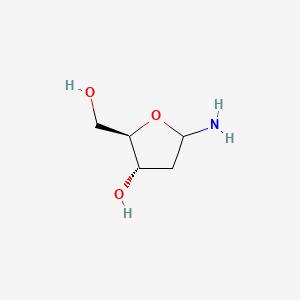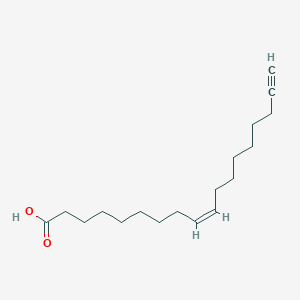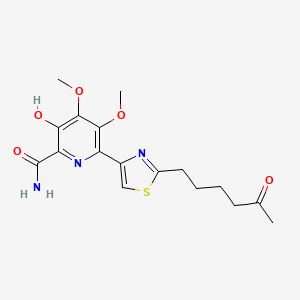
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate
Overview
Description
Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate is a useful research compound. Its molecular formula is C17H19NO6 and its molecular weight is 333.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation and Reaction with Oxygen : Diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate, a related compound, demonstrates interesting reactions with oxygen in aqueous base, leading to the formation of two distinct oxidation products (Campaigne & Shutske, 1974).
Electrochemical Behavior : A study on the electrochemical behavior of similar 1,4-dihydropyridines in aprotic media revealed their capacity for oxidation and reduction, hinting at potential applications in electrochemical processes (Trazza, Andruzzi, & Carelli, 1982).
Nucleophilic Displacement Reactions : Methyl 2,3-di-O-benzyl-6-O-methylsulphonyl-β-D-galactopyranoside, which shares some structural similarities, undergoes solvolysis indicating potential for synthesis and transformation in organic chemistry (Brimacombe & Ching, 1968).
Calcium-Channel Antagonist Activity : Certain 1,4-dihydropyridine derivatives demonstrate potential calcium modulatory properties, which could be relevant for the development of pharmaceuticals (Linden, Şafak, Şimşek, & Gündüz, 2011).
Antitumor Antibiotic Synthesis : The synthesis of the C-D ring portion of the antitumor antibiotic streptonigrin involves a compound structurally related to Methyl 3-(benzyloxy)-1-(2,3-dihydroxypropyl)-4-oxo-1,4-dihydropyridine-2-carboxylate, indicating potential applications in medicinal chemistry (Liao, Wittek, & Cheng, 1976).
Liquid Crystalline Phases : A related compound, 4-Benzyloxy-4′-(2,3-dihydroxypropyloxy)biphenyl, forms thermotropic and lyotropic smectic and columnar mesophases, suggesting potential applications in materials science (Kölbel, Tschierske, & Diele, 1998).
Enantioselective Synthesis : The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, a process related to the synthesis of this compound, has been investigated for the preparation of biologically active compounds (Wang, Zhao, Xue, & Chen, 2018).
Shrimp Preservatives : Novel hydroxypyridinone derivatives, structurally related to this compound, have shown potential as shrimp preservatives due to their antimicrobial and antioxidant activities (Dai, Zhang, Wei, Hider, & Zhou, 2016).
Properties
IUPAC Name |
methyl 1-(2,3-dihydroxypropyl)-4-oxo-3-phenylmethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6/c1-23-17(22)15-16(24-11-12-5-3-2-4-6-12)14(21)7-8-18(15)9-13(20)10-19/h2-8,13,19-20H,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVSRACZYLMJQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)C=CN1CC(CO)O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124000 | |
| Record name | Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206102-07-9 | |
| Record name | Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206102-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-(2,3-dihydroxypropyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
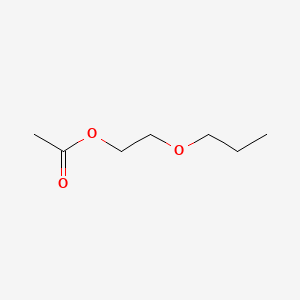
![1H-[1,2,4]Triazolo[4,3-d][1,4]diazepine](/img/structure/B571386.png)
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37S,38R,39S,40R,41S,42R,43S,44R,45S,46R,47S,48R,49S)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecaacetyloxy-10,15,20,25,30,35-hexakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl acetate](/img/structure/B571387.png)
![Ethanone, 1-(4-methyl-7-oxabicyclo[2.2.1]hept-5-en-2-yl)-, exo- (9CI)](/img/no-structure.png)

![(2R)-2-amino-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropan-1-ol](/img/structure/B571394.png)
